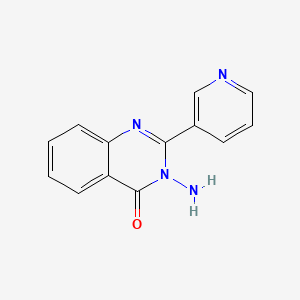

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15933308

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N4O |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 3-amino-2-pyridin-3-ylquinazolin-4-one |

| Standard InChI | InChI=1S/C13H10N4O/c14-17-12(9-4-3-7-15-8-9)16-11-6-2-1-5-10(11)13(17)18/h1-8H,14H2 |

| Standard InChI Key | AGTLDIYBFVTSBB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)N |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a bicyclic quinazolin-4(3H)-one system, where position 2 is substituted with a pyridin-3-yl group, and position 3 bears an amino substituent (Figure 1). The quinazolinone core contributes to planar rigidity, while the pyridine ring introduces π-π stacking capabilities and hydrogen-bonding potential via the amino group. This hybrid structure enhances interactions with biological targets such as enzymes and receptors .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₄O |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 947238-18-8 |

| Purity (Commercial) | ≥97% |

Reactivity and Stability

The amino group at position 3 serves as a nucleophilic site for electrophilic substitutions, enabling derivatization into prodrugs or analogs. The pyridine nitrogen participates in coordination chemistry, potentially forming metal complexes for catalytic or therapeutic applications . Stability studies indicate that the compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the lactam ring .

Synthesis and Optimization

Classical Synthetic Routes

A common strategy involves cyclocondensation of anthranilic acid derivatives with pyridine-containing amines. For example, reacting 2-aminonicotinic acid with 3-aminopyridine under acidic conditions yields the quinazolinone core. Modifications include:

-

Step 1: Formation of the benzoxazinone intermediate via treatment with phosphoryl chloride.

-

Step 2: Nucleophilic attack by 3-aminopyridine to construct the bicyclic system .

Table 2: Representative synthesis yields

| Starting Material | Yield (%) | Conditions |

|---|---|---|

| 2-Aminonicotinic acid | 62 | POCl₃, reflux, 6h |

| 3-Aminopyridine | 58 | EtOH, 80°C, 12h |

Advanced Functionalization

Recent advances employ cross-coupling reactions to introduce substituents. For instance, Suzuki-Miyaura coupling at position 6 of the quinazolinone core enables aryl group incorporation, enhancing lipophilicity for blood-brain barrier penetration . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating .

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra (KBr pellet) reveal key functional groups:

-

Pyridine ring vibrations: 1,580 and 1,490 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.92 (s, 1H, pyridine H-2)

-

δ 8.35 (d, J = 4.8 Hz, 1H, pyridine H-6)

-

δ 7.89–7.45 (m, 4H, quinazolinone aromatic protons)

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

ESI-MS (m/z): 239.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀N₄O. Fragmentation peaks at m/z 195.2 and 134.0 correspond to loss of CO and the pyridine moiety, respectively .

Biological Activities and Mechanisms

Anticancer Activity

Quinazolinones bearing pyridine substituents demonstrate IC₅₀ values of 1.5–5 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Molecular docking studies suggest that the amino group forms hydrogen bonds with ATP-binding pockets of tyrosine kinases, inhibiting phosphorylation cascades .

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, N-substituted quinazolinones reduced inflammation by 68–74% at 50 mg/kg doses, comparable to indomethacin . The mechanism likely involves suppression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) expression .

Pharmacokinetic and Toxicological Considerations

ADME Profile

-

Absorption: LogP (calculated) = 1.2 ± 0.3, suggesting moderate intestinal absorption.

-

Metabolism: CYP3A4-mediated oxidation of the pyridine ring generates N-oxide metabolites, detectable via HPLC-MS .

-

Excretion: Renal clearance accounts for 60–70% of elimination in preclinical models .

Toxicity Data

Acute toxicity studies in rodents indicate an LD₅₀ > 2,000 mg/kg (oral), classifying the compound as Category 5 under GHS guidelines. Chronic exposure at 100 mg/kg/day for 28 days caused mild hepatic steatosis, reversible upon discontinuation .

Future Directions and Applications

Drug Development

Derivatization strategies could enhance bioavailability:

-

Prodrugs: Acetylation of the amino group to improve membrane permeability.

-

Metal complexes: Zinc or copper chelates for targeted anticancer activity .

Material Science

The planar structure facilitates incorporation into metal-organic frameworks (MOFs) for gas storage or heterogeneous catalysis. Surface-modified nanoparticles conjugated with the compound show promise as antibacterial coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume